molecular formula C16H16FeN2O2+2 B577167 N,N'-DISALICYLAL-ETHYLENEDIAMINE IRON(II) CAS No. 14167-12-5

N,N'-DISALICYLAL-ETHYLENEDIAMINE IRON(II)

Cat. No.: B577167
CAS No.: 14167-12-5
M. Wt: 324.161
InChI Key: PHTAXNJRKVLPIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The preparation of N,N’-Disalicylal-ethylenediamine iron(II) typically involves the reaction of disalicylaldehyde with ethylenediamine. The specific steps are as follows :

  • Dissolve the appropriate amounts of disalicylaldehyde and ethylenediamine in a suitable organic solvent, such as ethanol or ether.
  • Slowly add an acidic catalyst, such as hydrochloric acid or sulfuric acid, under stirring.
  • The reaction mixture will change color from colorless to black, indicating the formation of the compound.
  • After the reaction is complete, separate the precipitate by filtration or centrifugation.
  • Wash the separated precipitate with an appropriate organic solvent to remove impurities.

Chemical Reactions Analysis

N,N’-Disalicylal-ethylenediamine iron(II) undergoes various chemical reactions, including:

    Oxidation and Reduction: As an iron complex, it can participate in redox reactions where the iron center can be oxidized or reduced.

    Substitution Reactions: The compound can undergo substitution reactions where ligands around the iron center are replaced by other ligands.

    Coordination Reactions: It can form coordination complexes with other molecules or ions.

Common reagents and conditions used in these reactions include acidic or basic environments, organic solvents, and specific catalysts depending on the desired reaction. The major products formed from these reactions vary based on the specific reagents and conditions used.

Scientific Research Applications

N,N’-Disalicylal-ethylenediamine iron(II) has several scientific research applications :

    Catalysis: It is commonly used as a catalyst in the hydroxyl methylation reaction of phenol.

    Dyes: Due to its black properties, it can be used as a dye or dye precursor.

    Pharmaceuticals: In the medical field, it is used as an iron carrier, facilitating the transport of iron in biological systems.

Mechanism of Action

The mechanism of action of N,N’-Disalicylal-ethylenediamine iron(II) involves its ability to coordinate with other molecules or ions through its iron center. This coordination can influence various molecular targets and pathways, depending on the specific application. For example, as a catalyst, it can facilitate specific chemical reactions by stabilizing transition states or intermediates.

Comparison with Similar Compounds

N,N’-Disalicylal-ethylenediamine iron(II) can be compared with other similar iron complexes, such as:

    N,N’-Bis(salicylidene)ethylenediamine iron(II): Another iron complex with similar coordination properties.

    N,N’-Ethylenebis(salicylideneiminato) iron(II): A compound with similar structural features and applications.

The uniqueness of N,N’-Disalicylal-ethylenediamine iron(II) lies in its specific coordination environment and the stability it offers in various chemical reactions and applications.

Properties

IUPAC Name

2-[2-[(2-hydroxyphenyl)methylideneamino]ethyliminomethyl]phenol;iron(2+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2.Fe/c19-15-7-3-1-5-13(15)11-17-9-10-18-12-14-6-2-4-8-16(14)20;/h1-8,11-12,19-20H,9-10H2;/q;+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAJGISIJWYVWOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NCCN=CC2=CC=CC=C2O)O.[Fe+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FeN2O2+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50743076
Record name iron(2+);6-[[2-[(6-oxocyclohexa-2,4-dien-1-ylidene)methylamino]ethylamino]methylidene]cyclohexa-2,4-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50743076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14167-12-5
Record name iron(2+);6-[[2-[(6-oxocyclohexa-2,4-dien-1-ylidene)methylamino]ethylamino]methylidene]cyclohexa-2,4-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50743076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.